5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
22250-52-8 |
|---|---|
Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
InChI Key |
FASGAHGFACIZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Nitro 2,1,3 Benzoxadiazol 4 1h One Systems
Electrophilic and Nucleophilic Reactions of the Benzoxadiazole Core
The electron-deficient nature of the 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one ring system, amplified by the presence of the nitro group, renders it susceptible to nucleophilic attack. Conversely, the reactivity of the system towards electrophiles is generally diminished. Key reactive sites include the nitro group, the carbonyl carbon, and the aromatic ring itself.
Reactions Involving the Nitro Group (e.g., Reduction to Amino Group)
A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other sensitive functional groups within the molecule. Common methods include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method is widely used for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. masterorganicchemistry.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The hydrogenation of aromatic nitro compounds can proceed through two main pathways. One pathway involves the formation of nitroso and hydroxylamine (B1172632) intermediates, while the other proceeds through the condensation of these intermediates to form azoxy, azo, and hydrazo derivatives before yielding the final amine. masterorganicchemistry.com For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor and Pd/C as a catalyst has proven effective for the reduction of various aromatic nitro compounds, tolerating a range of other functional groups. jsynthchem.com
Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group. Stannous chloride (SnCl₂) in an acidic medium or in alcohols is a classic and effective method for this transformation. youtube.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce nitro groups on its own. masterorganicchemistry.comjsynthchem.comyoutube.comyoutube.com However, its reactivity can be enhanced by the addition of transition metal complexes. For example, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com
Table 1: Selected Reagents and Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Hydrogen Source/Solvent | Conditions | Product | Notes |
| Pd/C | H₂ | Varies | Amine | Common and efficient method. masterorganicchemistry.com |
| Pt/C | H₂ | Varies | Amine | Alternative catalyst to Pd/C. rochester.edu |
| Pd/C | Ammonium formate | Mechanochemical milling | Amine | Green chemistry approach. jsynthchem.com |
| SnCl₂ | Ethanol (B145695) | Heating | Amine | Classic chemical reduction method. youtube.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | Amine | Enhanced reactivity of NaBH₄. jsynthchem.com |
Reactivity at the Carbonyl Position (C-4) and its Implications
The carbonyl group at the C-4 position of this compound represents a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent benzoxadiazole ring and the nitro group. This reactivity allows for a range of transformations that can introduce new substituents and modify the core structure.
While specific studies on the C-4 carbonyl reactivity of this compound are not extensively detailed in the provided search results, general principles of carbonyl chemistry can be applied. Reactions with nucleophiles such as Grignard reagents and Wittig reagents are common methods for the functionalization of ketones.
Reactions with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily add to carbonyl groups to form tertiary alcohols upon workup. The reaction of this compound with a Grignard reagent would be expected to yield the corresponding tertiary alcohol at the C-4 position. However, the presence of the acidic N-H proton could potentially interfere by reacting with the Grignard reagent. Furthermore, reactions of Grignard reagents with nitroarenes can sometimes lead to complex product mixtures, including addition to the aromatic ring and reduction of the nitro group. youtube.comresearchgate.netorganic-chemistry.org
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. nih.govmasterorganicchemistry.comresearchgate.netanjs.edu.iq This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the carbonyl group to form an oxaphosphetane intermediate that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. nih.govresearchgate.net The application of the Wittig reaction to this compound would be expected to replace the C-4 carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of a variety of substituents. The Wittig reagent is generally tolerant of various functional groups, including aromatic nitro groups. masterorganicchemistry.com
Nucleophilic Attack on Electron-Deficient Benzoxadiazoles and Derivatives
The benzoxadiazole ring in this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the nitro group further activates the ring towards such attacks. Nucleophiles can attack the aromatic ring, leading to the displacement of a leaving group or a hydrogen atom.
In derivatives where a good leaving group, such as a halogen, is present on the aromatic ring, nucleophilic aromatic substitution is a common reaction pathway. For example, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino)benzoate in absolute ethanol leads to the substitution of the chlorine atom by the amino group. anjs.edu.iqsciforum.net Similarly, studies on 4-bromo-5-nitrophthalodinitrile have shown that the bromine atom can be successively substituted by nucleophiles.
Even in the absence of a conventional leaving group, nucleophilic attack can occur with the displacement of a hydride ion, a process known as oxidative nucleophilic aromatic substitution of hydrogen (ONSH). This has been observed in the reaction of 4-nitroindazoles bearing a halogen at position 3 with SnCl₂ in the presence of alcohols or thiols, where alkoxy or alkylsulfanyl groups are introduced onto the ring. libretexts.org
The reaction of 7-nitro-2,1,3-benzoxadiazole derivatives with nucleophiles like glutathione (B108866) has been shown to proceed via the formation of a stable sigma complex at the C-4 position of the benzoxadiazole ring. masterorganicchemistry.com
Oxidative Reactions
The benzoxadiazole core, particularly when substituted with electron-donating groups, can be susceptible to oxidative reactions. However, the presence of the strongly deactivating nitro group in this compound makes the aromatic ring resistant to oxidation. Reactions involving the oxidation of substituents on the ring are more likely.
Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is a benzylic hydrogen present. organic-chemistry.orgmdpi.commasterorganicchemistry.com In the case of this compound, any alkyl substituent on the aromatic ring would be a potential site for such an oxidation.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile oxidizing agents used for a variety of transformations, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. researchgate.netnih.govmasterorganicchemistry.comwikipedia.orgnih.gov While direct oxidation of the benzoxadiazole ring is less likely, m-CPBA could potentially react with other functional groups if present in a derivative of the target molecule. For instance, sulfides can be oxidized to sulfoxides and sulfones using m-CPBA. masterorganicchemistry.com
Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool in organic synthesis for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class. youtube.comresearchgate.netrsc.org
The benzoxadiazole ring system, particularly when activated by electron-withdrawing groups, can potentially act as a dienophile in Diels-Alder reactions. The electron-deficient nature of the double bonds within the benzene (B151609) ring of this compound could facilitate its reaction with electron-rich dienes. The outcome of such reactions would be the formation of a new six-membered ring fused to the benzoxadiazole core.
A related reaction is the inverse-electron-demand Diels-Alder reaction, where an electron-deficient diene reacts with an electron-rich dienophile. rsc.org Some heterocyclic systems can act as dienes in such reactions. For example, 1,3,4-oxadiazoles have been shown to undergo an intramolecular inverse-electron-demand Diels-Alder reaction, which is then followed by a 1,3-dipolar cycloaddition in a cascade process. organic-chemistry.org While this is a different isomer of the oxadiazole ring, it highlights the potential for such reactivity in related heterocyclic systems.
The reactivity of benzofurans, which share the furan (B31954) ring with benzoxadiazoles, in Diels-Alder reactions has been studied, indicating the potential for the benzoxadiazole core to participate in similar cycloadditions. nih.govresearchgate.net
Intramolecular Rearrangements and Cyclocondensation Pathways
Intramolecular rearrangements and cyclocondensation reactions are important pathways for the synthesis and transformation of heterocyclic compounds, including benzoxadiazole derivatives.
Intramolecular Rearrangements: A significant intramolecular rearrangement observed in nitro-substituted benzofuroxans (the N-oxide form of benzoxadiazoles) is the Boulton-Katritzky rearrangement. masterorganicchemistry.comnih.govnih.govbohrium.com This rearrangement involves the isomerization of the benzofuroxan (B160326) ring, leading to a change in the position of the substituents. The direction of the rearrangement is influenced by the nature and position of the substituents on the aromatic ring. nih.gov For example, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines provides access to functionalized organic-chemistry.orgtriazolo[1,5-a]pyridines. nih.gov
Cyclocondensation Pathways: Cyclocondensation reactions are fundamental to the synthesis of the benzoxadiazole ring system and its derivatives. A common approach involves the cyclization of ortho-substituted anilines. For instance, 2-substituted benzoxazoles can be synthesized through the cyclization of 2-aminophenols with various precursors such as benzoic acids, aryl methyl ketones, or alkynes. organic-chemistry.org The synthesis of the benzoxadiazole core itself can be achieved through the cyclization of 2-nitroaniline (B44862) with sodium hypochlorite (B82951).
Furthermore, the functional groups on the this compound core can participate in subsequent cyclocondensation reactions to build more complex heterocyclic systems. For example, the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino)benzoate, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization, leads to the formation of triazole derivatives fused to the benzoxadiazole system. anjs.edu.iqsciforum.net
Reaction Kinetics and Mechanistic Studies of this compound Systems
Extensive searches of scientific literature and chemical databases did not yield specific studies on the reaction kinetics and transformation mechanisms for the compound this compound. While research is available for structurally related compounds, such as other nitro-substituted benzoxadiazoles and benzofurazans, detailed kinetic data and mechanistic pathways for this particular molecule are not present in the available resources.
The reactivity of related compounds, for instance, often involves nucleophilic aromatic substitution, where the nitro group activates the aromatic ring, or reactions involving the oxadiazole ring itself. However, without specific studies on this compound, any discussion of its kinetic and mechanistic profile would be speculative and not based on published research.
Therefore, no detailed research findings or data tables on the reaction kinetics and mechanistic studies of this compound can be provided at this time.
Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2,1,3 Benzoxadiazol 4 1h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including benzoxadiazole derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be mapped.
¹H NMR: The proton NMR spectra of nitro-substituted benzoxadiazole and related heterocyclic derivatives provide information on the aromatic and substituent protons. For instance, in derivatives of 5-nitro-1,2-benzothiazol-3-amine, a structurally related system, aromatic protons in the nitro-bearing ring typically appear as doublets or doublets of doublets in the downfield region (δ 7.5–9.0 ppm) due to the electron-withdrawing effects of the nitro group and the heterocyclic ring. nih.gov Protons on substituent groups, such as alkyl chains or other aromatic rings, will have characteristic shifts depending on their electronic environment. nih.govfrontiersin.org
¹³C NMR: The ¹³C NMR spectra complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the benzoxadiazole ring and those directly attached to the nitro group are significantly deshielded, appearing at lower field values (higher ppm). In a derivative like N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide, the aromatic carbons of the nitro-benzothiazole moiety resonate between δ 106 and 171 ppm. nih.gov The carbonyl carbon (C=O) in the 4(1H)-one tautomer of the title compound would be expected to show a characteristic signal in the range of δ 160-180 ppm.
Computational methods, often employing density functional theory (DFT), can be used alongside experimental data to predict chemical shifts, aiding in the accurate assignment of complex spectra. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Related Nitro-Heterocyclic Compounds This table presents data from compounds structurally related to 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one to illustrate typical chemical shift ranges.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide nih.gov | ¹H | 10.78 (s, 1H, NH), 8.70 (d, 1H), 8.46 (dd, 1H), 7.98 (d, 1H), 7.34 (m, 4H), 7.26 (m, 1H), 3.81 (s, 2H) | DMSO-d₆ |
| ¹³C | 170.7, 146.4, 143.6, 135.5, 129.8, 129.4, 128.9, 127.3, 125.0, 115.6, 106.2, 43.1 | DMSO-d₆ |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
N-O Stretching: The nitro group (NO₂) typically displays two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov
C=O Stretching: The carbonyl group of the 4(1H)-one structure will exhibit a strong absorption band in the region of 1680-1780 cm⁻¹. For example, the C=O stretch in 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one is observed at 1780 cm⁻¹. ej-chem.org
N-H Stretching: The N-H group in the lactam tautomer is expected to show a stretching band in the range of 3100-3400 cm⁻¹. ej-chem.org
Aromatic C=C and C-H Stretching: Vibrations corresponding to the benzene (B151609) ring are typically found in the 1450-1600 cm⁻¹ region (C=C stretching) and above 3000 cm⁻¹ (C-H stretching).
Table 2: Key IR Absorption Frequencies for Functional Groups in Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1505 - 1528 | N-(5-Nitro-1,2-benzothiazol-3-yl) derivatives nih.gov |
| Carbonyl (C=O) | Stretch | 1682 - 1780 | N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide nih.gov, 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one ej-chem.org |
| Amine (N-H) | Stretch | 3187 - 3370 | N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide nih.gov, 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one ej-chem.org |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. nih.gov
Upon ionization, the molecular ion (M⁺) of this compound and its derivatives will undergo fragmentation, creating a unique pattern that can be used for structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and CO groups. Detailed analysis of the fragmentation of labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has shown that the atoms of the heterocyclic ring are retained in many of the main fragment ions. researchgate.net For derivatives of 4-nitro-7-piperazino-2,1,3-benzoxadiazole, liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) has been effectively used for analysis. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. Benzoxadiazole derivatives, particularly those with nitro groups, often exhibit interesting photophysical properties.
Many fluorophores based on the 2,1,3-benzoxadiazole core exhibit an absorption maximum in the visible region (~419 nm), which is attributed to a π-π* electronic transition. frontiersin.orgresearchgate.net These compounds can also display intense fluorescence. frontiersin.org The introduction of a nitro group, a strong electron-withdrawing group, significantly modulates these properties.
The absorption and emission spectra of many benzoxadiazole derivatives are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For example, the fluorescence emission of certain 2,1,3-benzoxadiazole derivatives is strongly solvent-dependent. researchgate.net This effect is often more pronounced in aprotic solvents and is attributed to changes in the dipole moment of the molecule upon electronic excitation and specific interactions, such as hydrogen bonding, between the fluorophore and solvent molecules. researchgate.netrsc.org In nitro-substituted BODIPYs, a different class of fluorophores, the spectroscopic properties are also highly dependent on solvent polarity and polarizability. nih.gov
The presence of both electron-donating (the benzoxadiazole ring system) and strong electron-accepting (the nitro group) moieties within the same molecule facilitates an intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key feature of many D-π-A (donor-pi-acceptor) systems. frontiersin.org The formation of an ICT state often results in a large Stokes shift (the energy difference between the absorption and emission maxima) and a high sensitivity to the solvent environment. researchgate.net The lowest-energy fluorescent singlet state of similar molecules, such as 4-amino-4′-nitrodiphenyl sulfide (B99878), has been identified as an ICT state involving a significant transfer of electron charge from the donor to the acceptor group. researchgate.net
The nitro group is well-known to act as a fluorescence quencher. nih.govmtak.hu In many fluorophore systems, the introduction of a nitro group leads to a significant decrease or complete quenching of the fluorescence quantum yield. nih.govmtak.hu This quenching can occur through several mechanisms, with electron transfer from the excited state of the fluorophore to the nitro compound being a primary pathway. instras.comnih.gov
This quenching property is the basis for the application of nitro-benzoxadiazole derivatives in chemical sensing. The interaction of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives with specific analytes, such as glutathione (B108866) S-transferases, can lead to changes in their fluorescence properties, allowing for their detection and study. In some cases, this interaction can be covalent, leading to these compounds acting as suicide inhibitors for enzymes. nih.gov The fluorescence of NBD derivatives is also often pH-dependent; for instance, the fluorescence intensity of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) increases dramatically at acidic pH, a property that has been exploited for visualizing acidic organelles like lysosomes in living cells. nih.gov
X-ray Crystallography for Solid-State Structure Determination
The analysis of such derivatives reveals the intricate interplay of electronic and steric effects on the molecular geometry and crystal packing. For instance, the presence of substituents on the benzene ring can influence the planarity of the molecule and the nature of the intermolecular forces that dictate the solid-state architecture.
The molecular conformation of nitrobenzofuroxan (B1678960) derivatives is characterized by the planarity of the bicyclic benzofuroxan (B160326) system. However, the nitro group substituent can exhibit some degree of torsion with respect to the aromatic ring. In the case of 4,6-dichloro-5-nitrobenzofuroxan, two different polymorphs have been identified, showcasing distinct torsional angles of the nitro group, which are influenced by the steric hindrance imposed by the adjacent chlorine atoms. In solution, computational studies suggest that the nitro group is likely to be oriented nearly orthogonally to the aromatic plane.
The crystallographic data for the two polymorphs of the closely related derivative, 4,6-dichloro-5-nitrobenzofuroxan (1a and 1b), provide a valuable reference for understanding the solid-state structure of this compound. These polymorphs were obtained by crystallization from different solvent systems, indicating that the packing arrangement is sensitive to the crystallization conditions.
Polymorph 1a crystallizes from a chloroform/hexane mixture in the triclinic space group P-1. In contrast, polymorph 1b , obtained from an acetone/pentane mixture, crystallizes in the orthorhombic space group P2₁2₁2₁. The existence of these two polymorphic forms highlights the ability of the molecule to adopt different packing arrangements in the solid state.
Below is a table summarizing the crystallographic data for the two polymorphs of 4,6-dichloro-5-nitrobenzofuroxan.
| Parameter | Polymorph 1a | Polymorph 1b |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P2₁2₁2₁ |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (˚) | Data not available | 90 |
| β (˚) | Data not available | 90 |
| γ (˚) | Data not available | 90 |
| Volume (ų) | Data not available | Data not available |
| Z | 1 | 1 |
Note: Specific unit cell dimensions (a, b, c, α, β, γ) and volume were not explicitly provided in the referenced search snippets, but the crystal system and space group were identified.
The concept of isomeric ratios is particularly relevant to benzofuroxan derivatives due to the possibility of tautomerism and rearrangements. While not directly observed in the crystallographic data of the dichloro-derivative, it is a known characteristic of this class of compounds.
Computational Chemistry and Theoretical Investigations of 5 Nitro 2,1,3 Benzoxadiazol 4 1h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has been utilized to study benzoxadiazole derivatives.
The electronic properties of molecules are often described by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation. nih.gov
DFT calculations are employed to determine the energies of the HOMO and LUMO. For instance, in a study of novel benzoxadiazole derivatives, the HOMO energy was found to be -6.2801 eV and the LUMO energy was -2.5406 eV, resulting in a HOMO-LUMO gap of 3.739 eV. researchgate.net The distribution of these orbitals is also significant; typically, the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. nih.govnih.gov This distribution reveals the potential for intramolecular charge transfer (ICT) within the molecule. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com
Global reactivity parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) can be derived from HOMO and LUMO energies and are used to further characterize the reactivity of molecules. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Benzoxadiazole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2801 |
| ELUMO | -2.5406 |
| ΔE (HOMO-LUMO Gap) | 3.739 |
| Chemical Potential (µ) | 4.411 |
| Hardness (ɳ) | -1.869 |
| Softness (ζ) | 0.268 |
| Electrophilicity Index (ω) | 5.202 |
| Electronegativity (χ) | 4.411 |
Data sourced from a computational study on novel bioactive benzoxadiazole derivatives. researchgate.net
Theoretical calculations are also valuable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, researchers can predict the absorption maxima (λmax) and compare them with experimental UV-Vis spectra. For a series of nitrobenzofurazan-sulfide derivatives, TD-DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to simulate their optical responses in a polar solvent. nih.gov
Furthermore, DFT calculations can predict vibrational frequencies. These theoretical frequencies are often scaled by a factor to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. scispace.com This allows for the assignment of vibrational modes to specific functional groups within the molecule. scispace.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. Non-reactive MD simulations are particularly useful for examining larger-scale system dynamics, such as protein-protein and protein-membrane interactions. mdpi.com
MD simulations can provide insights into how molecules like 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one and its derivatives distribute and interact within complex biological environments, such as cell membranes. mdpi.com For instance, simulations have been used to study the effects of nitro-oxidative stress on biomolecules, showing how the modification of phospholipids (B1166683) can alter membrane structure and fluidity. mdpi.com Reactive molecular dynamics (ReaxFF-MD) simulations have also been employed to investigate the initial decomposition mechanisms of nitro compounds under various conditions, providing an atom-scale understanding of their chemical reactions. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Docking studies have been instrumental in identifying potential biological targets for derivatives of 7-nitro-2,1,3-benzoxadiazole. For example, docking has been used to understand the interaction of these compounds with glutathione (B108866) S-transferases (GSTs), which are enzymes often involved in drug resistance in cancer cells. nih.gov These studies can reveal the likely localization of the compound within the active site of the enzyme and provide a structural explanation for its inhibitory activity. nih.gov
In one study, a derivative of 7-nitro-2,1,3-benzoxadiazole was shown to bind to the H-site of GSTs and form a stable complex, effectively inhibiting the enzyme. nih.gov Similarly, docking studies of nitro benzamide (B126) derivatives with the inducible nitric oxide synthase (iNOS) enzyme revealed that the number and orientation of nitro groups influenced the binding efficiency. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-nitro-2,1,3-benzoxadiazole |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) |
| glutathione S-transferases (GSTs) |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
A comprehensive review of scientific literature indicates a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies focused exclusively on this compound. While computational and in silico studies are prevalent for various related nitro-containing heterocyclic compounds and benzoxadiazole derivatives, dedicated research applying QSAR and pharmacophore modeling to elucidate the specific structure-activity relationships of this compound is not publicly available at present.
QSAR studies involve the use of statistical methods to correlate the chemical structure of compounds with their biological activity. Such studies are instrumental in predicting the activity of new chemical entities and optimizing lead compounds in drug discovery. A typical QSAR study on this compound would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of its analogs and correlating these with a measured biological response.
Pharmacophore modeling, another key computational technique, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are critical for its activity. This model could then be used as a 3D query to screen large compound libraries for new potential leads.
The lack of such specific studies for this compound suggests an area ripe for future research. The application of these computational methodologies could provide significant insights into its mechanism of action, guide the synthesis of more potent and selective derivatives, and accelerate the exploration of its therapeutic potential.
Advanced Applications and Derivatization in Chemical Research
Synthesis of Fluorescent Probes and Labels
The nitrobenzoxadiazole (NBD) framework is widely employed in the creation of fluorescent probes due to its environmental sensitivity, small size, and reactivity towards nucleophiles like amines and thiols, which often results in significant colorimetric and fluorescent changes. nih.gov The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzoxadiazole ring, facilitating nucleophilic aromatic substitution reactions. researchgate.net This reactivity is fundamental to its use in labeling and sensing. Derivatives such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are common starting materials for these syntheses. nih.gov
Derivatization for Bioimaging and Fluorescent Sensing
The NBD moiety is a key component in probes designed for bioimaging and fluorescent sensing. Its derivatives are used to visualize cellular components and processes. For instance, 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ), a derivative, has been identified as a cost-effective probe for visualizing lysosomes in living cells. libretexts.orgacs.orgnih.gov The fluorescence intensity of NBD-PZ increases dramatically in acidic environments (pH ≤ 7.0), making it suitable for imaging the acidic interior of lysosomes. libretexts.orgacs.orgnih.gov
NBD-based probes are frequently synthesized to detect biologically important thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and hydrogen sulfide (B99878) (H₂S). nih.govnih.gov A pro-coumarin NBD-derived probe was designed for the triple-mode detection of H₂S and biothiols. nih.gov In the presence of these analytes at physiological pH, the probe releases a fluorescent coumarin, leading to a significant enhancement of fluorescence. nih.gov The inherent properties of the NBD skeleton, including its reactivity and the fluorescence-quenching ability of the nitro group, are leveraged in designing "off-on" fluorescent responses. nih.gov For example, non-fluorescent NBD ethers (NBD-OR) can be transformed into fluorescent NBD amines (NBD-NHR) upon reaction with amine-containing biomolecules, a principle used in site-specific protein labeling and enzyme activity detection. nih.govresearchgate.net
Table 1: Examples of NBD-Derived Fluorescent Probes and Their Applications This table is interactive and allows for sorting and filtering of data.
| Probe Name/Derivative | Target Analyte(s) | Sensing Mechanism | Application Area |
|---|---|---|---|
| NBD-PZ | Acidic Organelles (Lysosomes) | pH-dependent fluorescence enhancement | Live Cell Imaging |
| NBD-O-CmCH₂OH | H₂S, GSH, Cys, NAC | Analyte-induced cleavage releasing fluorescent coumarin | Fluorescent Sensing, HPLC Detection |
| NBD-pivalate | Sulfide (S²⁻), Azide (B81097) (N₃⁻) | Cleavage of NBD-O bond (for S²⁻) or O-COBut bond (for N₃⁻) | Multi-analyte Optical Signaling |
| NBD-Cl | Amines, Thiols | Nucleophilic Aromatic Substitution | General Fluorogenic Labeling |
| NBD-DFO | Iron (Fe³⁺) | Chelation-based fluorescence modulation | Metal Ion Monitoring |
| ANBD-based probe (2) | Mercury (Hg²⁺) | Photoinduced Electron Transfer (PET) | Metal Ion Detection |
| CX-N | Hydrogen Sulfide (H₂S) | Thiolysis of NBD ether | Specific H₂S imaging in vivo |
Probes for Specific Molecular Targets (e.g., Metal Ion Detection)
The NBD scaffold is integral to the design of probes for specific molecular targets, including metal ions, which are crucial in many biological and environmental systems. researchgate.net The development of fluorescent probes offers advantages such as high sensitivity, selectivity, and ease of operation for metal ion detection. researchgate.net
An early example of an iron fluorescent sensor was based on the iron carrier desferrioxamine B (DFO) linked to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. researchgate.net This NBD-DFO conjugate demonstrated the ability to monitor Fe³⁺ in solutions, relevant for studying conditions of iron imbalance. researchgate.net
More recently, a fluorescent probe for mercury (Hg²⁺) was developed using 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) as the fluorophore. This probe, 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole, operates on the principle of photoinduced electron transfer (PET) and exhibits a 46-fold fluorescence enhancement upon binding to Hg²⁺ with high selectivity and a detection limit of 0.05 μM. The NBD framework has also been incorporated into probes for other analytes, such as sulfide and azide ions, demonstrating its versatility in creating chemosensors for a range of specific targets. nih.gov
Building Blocks in Organic Synthesis and Materials Science
The 5-nitro-2,1,3-benzoxadiazole (B107689) unit and its derivatives are valuable building blocks in organic synthesis, prized for their electron-accepting properties and reactivity, which are exploited in the creation of complex molecules and functional materials. researchgate.netlibretexts.org The strong electrophilicity conferred by the nitro group makes the 4-position of the ring susceptible to nucleophilic aromatic substitution, a key reaction for incorporating the NBD moiety into larger structures. researchgate.net This reactivity allows for the synthesis of a wide array of derivatives for various applications. researchgate.netresearchgate.net
Development of Organic Semiconductors and Optoelectronic Materials
Conjugated organic compounds featuring electron-donating and electron-accepting units are of great interest for applications in organic electronics. libretexts.org The 2,1,3-benzoxadiazole (BOX) core, particularly when functionalized with an electron-withdrawing nitro group, serves as an excellent electron acceptor (A) in donor-π-acceptor (D-π-A) type molecules. libretexts.org This molecular architecture is fundamental to tuning the electronic and photophysical properties of materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. libretexts.org
Research into fluorophores containing the 2,1,3-benzoxadiazole unit has demonstrated their potential in optoelectronic devices. libretexts.org By associating the benzoxadiazole core with π-conjugated systems, new materials with strong fluorescence, large Stokes' shifts, and high thermal stability have been synthesized. libretexts.org Electrochemical studies of these materials reveal electrochemical band gaps that correlate well with their optical band gaps, confirming their suitability for semiconductor applications. libretexts.org While much work has focused on the sulfur analogue, 2,1,3-benzothiadiazole (B189464) (BTD), the principles of using these heterocycles as electron-accepting building blocks are transferable and highlight the potential of NBD derivatives in the field of organic semiconductors. mdpi.com
Synthesis of Polycyclic and Hybrid Heterocyclic Systems
The reactivity of the NBD core makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Its derivatives can be used to construct novel polycyclic and hybrid molecules with unique properties. For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole serves as a starting material for synthesizing new benzoxadiazole compounds fused with other heterocyclic rings. researcher.lifenih.gov
In one synthetic route, the chloro-derivative is reacted with ethyl p-aminobenzoate, and the resulting product is further transformed through reactions with hydrazine (B178648) hydrate (B1144303) and phenylisothiocyanate. researcher.lifenih.gov Subsequent base-catalyzed cyclization yields a 4H-1,2,4-triazole-3-thiol derivative, which incorporates both the benzoxadiazole and triazole moieties within a single molecular framework. researcher.lifenih.gov This demonstrates the utility of the NBD scaffold as a platform for building elaborate, multi-ring systems. The reactivity of related nitro-heterocyclic systems in pericyclic reactions, such as (4+2) and (3+2) cycloadditions, has also been employed to synthesize novel fused polycyclic heterosystems, further underscoring the versatility of these building blocks in synthetic chemistry. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nitration of a benzoxadiazole precursor. For example, nitration of 2-hydroxy-5-nitrobenzoic acid derivatives (e.g., 5-nitrosalicylic acid) under controlled acidic conditions can yield the nitro-substituted benzoxadiazole core. Key intermediates include halogenated or hydroxylated benzoxadiazoles, which are functionalized via Suzuki coupling or diazotization reactions. Characterization of intermediates using -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies nitro (N–O stretching at 1520–1350 cm) and carbonyl (C=O at ~1700 cm) groups.
- -NMR : Reveals aromatic proton environments (δ 7.5–8.5 ppm for nitro-adjacent protons) and confirms substitution patterns.
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., M+1 peaks for nitro-containing compounds).
- XRD : Resolves crystal structure ambiguities, particularly for tautomeric forms .
Advanced Research Questions
Q. How can researchers address contradictions in reported -NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity, tautomerism, or impurities. To resolve these:
- Control Experiments : Repeat synthesis under anhydrous conditions to eliminate solvent effects (e.g., DMSO vs. CDCl).
- Variable Temperature NMR : Probe tautomeric equilibria by analyzing shift changes at elevated temperatures.
- Supplementary Techniques : Cross-validate with -NMR and HSQC to assign overlapping signals. Refer to crystallographic data (e.g., CCDC 1850211) to confirm solid-state structure .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to evaluate electrophilic centers via Fukui indices.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group) to predict sites for nucleophilic attack.
- Kinetic Simulations : Model reaction pathways using software like Gaussian or ORCA to assess activation energies for substitution at the 4-position .
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of benzoxadiazole derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions.
- HPLC Monitoring : Track reaction progress in real-time to isolate intermediates and reduce side reactions.
- Microwave-Assisted Synthesis : Shorten reaction times and improve yield for thermally sensitive steps (e.g., cyclization of nitro precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
